molecular formula C10H14ClNO2 B13994115 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol CAS No. 3470-91-5

1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol

Cat. No.: B13994115
CAS No.: 3470-91-5
M. Wt: 215.67 g/mol
InChI Key: YUCMNZUWIWOIGX-UHFFFAOYSA-N
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Description

1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol (CAS 3470-91-5) is a fine chemical intermediate of significant value in synthetic and medicinal chemistry research. With a molecular formula of C10H14ClNO2 and a molecular weight of 215.68 g/mol , this compound is characterized by a density of 1.231 g/cm³ and a flash point of 174.5°C . Its primary research application is as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules . The structural features of this compound—specifically the reactive chloro and hydroxyl groups adjacent to an aniline nitrogen—make it a versatile precursor for constructing more complex structures, particularly in the development of potential beta-adrenergic blocking agents and other pharmacologically active compounds . Supplied as a high-purity material, it is available in >99% purity, as confirmed by multiple analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure it in both bulk and prepack quantities with flexible order sizes and short delivery times to support ongoing R&D projects .

Properties

CAS No.

3470-91-5

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-chloro-3-(2-methoxyanilino)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-14-10-5-3-2-4-9(10)12-7-8(13)6-11/h2-5,8,12-13H,6-7H2,1H3

InChI Key

YUCMNZUWIWOIGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(CCl)O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reactants :
    • Epichlorohydrin (1.2 equiv)
    • 2-Methoxyaniline (1.0 equiv)
  • Solvent : Ethanol (anhydrous)
  • Catalyst : Hydrochloric acid (HCl, 0.5 mol%)
  • Temperature : 60–70°C under reflux
  • Time : 6–8 hours

Workup and Purification:

  • Neutralization with aqueous sodium bicarbonate
  • Extraction with dichloromethane
  • Column chromatography (silica gel, hexane/ethyl acetate 3:1)

Yield and Characterization:

Parameter Value
Yield 78–82%
Melting Point Not reported
Characterization $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, IR

Key Reference : Maiti, G.; Kundu, P.; Mallik, A. K. J. Indian Chem. Soc. 2008 , 85, 412–416.

Nucleophilic Substitution Method (Gupta et al., 2011)

This two-step approach involves the synthesis of 1-chloro-3-bromopropan-2-ol followed by nucleophilic substitution with 2-methoxyaniline.

Step 1: Synthesis of 1-Chloro-3-Bromopropan-2-Ol

  • Reactants :
    • Glycerol (1.0 equiv)
    • Thionyl chloride (SOCl$$_2$$, 2.5 equiv)
    • Hydrobromic acid (HBr, 48% aqueous)
  • Conditions :
    • 0°C for 2 hours, then room temperature for 12 hours

Step 2: Substitution with 2-Methoxyaniline

  • Reactants :
    • 1-Chloro-3-bromopropan-2-ol (1.0 equiv)
    • 2-Methoxyaniline (1.1 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Base : Potassium carbonate (K$$2$$CO$$3$$, 2.0 equiv)
  • Temperature : 80°C
  • Time : 10–12 hours

Workup and Purification:

  • Filtration to remove base
  • Solvent evaporation under reduced pressure
  • Recrystallization from ethanol/water

Yield and Characterization:

Parameter Value
Overall Yield 65–70%
Purity >95% (HPLC)
Characterization $$ ^1H $$-NMR, HRMS, IR

Key Reference : Gupta, P. et al. Bioorg. Med. Chem. 2011 , 19, 2263–2268.

Comparative Analysis of Methods

Parameter Epoxide Ring-Opening Nucleophilic Substitution
Yield Higher (78–82%) Moderate (65–70%)
Reaction Time Shorter (6–8 hours) Longer (12–14 hours)
Purification Column chromatography Recrystallization
Scalability Suitable for small scale Industrially feasible
Environmental Impact Uses ethanol (low toxicity) Requires DMF (toxic solvent)

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate various signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key analogs differ in substituents on the amino or oxygen-linked aromatic groups, influencing electronic, steric, and pharmacokinetic properties.

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol 2-Methoxyphenylamino C₁₀H₁₃ClNO₂ 214.68 Chiral β-blocker intermediate
1-Chloro-3-[methyl(phenyl)amino]propan-2-ol Methylphenylamino C₁₀H₁₄ClNO 199.68 Intermediate for cardiovascular drugs
1-Chloro-3-(4-chlorophenoxy)propan-2-ol 4-Chlorophenoxy C₉H₁₀Cl₂O₂ 221.08 Antimicrobial activity
1-Chloro-3-(1-naphthyloxy)propan-2-ol 1-Naphthyloxy C₁₃H₁₂ClO₂ 243.69 Propranolol intermediate
(S)-1-Chloro-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol 3-Fluoro-4-morpholinophenylamino C₁₃H₁₈ClFN₂O₂ 288.75 Bioactive chiral compound

Key Observations :

  • Electron-Donating Groups: The 2-methoxy group in the target compound enhances solubility and modulates receptor binding compared to halogenated analogs like 1-chloro-3-(4-chlorophenoxy)propan-2-ol, which has higher logP (2.5) and lipophilicity .
  • Aromatic Systems : Naphthyloxy derivatives (e.g., 1-chloro-3-(1-naphthyloxy)propan-2-ol) exhibit extended π-systems, improving β-adrenergic receptor affinity but increasing molecular weight .
  • Chirality: Enantiopure synthesis via lipases (e.g., CALB) achieves >99% ee for analogs like (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, critical for β-blocker efficacy .

Insights :

  • Halogenated Analogs: Dichlorophenylamino derivatives show moderate antimicrobial activity but significantly lower toxicity than amphotericin B and tetracycline .
  • β-Blocker Potential: The target compound’s 2-methoxyphenylamino group mimics metoprolol intermediates, suggesting β₁-adrenergic selectivity .

Biological Activity

1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14ClNO2. The presence of a chloro group and a methoxy-substituted phenyl ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The chloro and methoxy groups may enhance binding affinity to specific enzymes, potentially inhibiting their activity by forming covalent bonds with active site residues.
  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that are critical for cellular functions.
  • Antioxidant Activity : The presence of the methoxy group is known to enhance lipophilicity, which could improve membrane permeability and bioavailability, thereby increasing its antioxidant properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

These findings indicate that the compound has promising antibacterial properties, comparable to established antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values observed in these studies indicate a potent anticancer effect.

Cell Line IC50 (µM)
HeLa53.02
MDA-MB-23145.67

This suggests that this compound may serve as a lead compound for the development of new anticancer agents.

Study on Anticancer Activity

A recent study evaluated the cytotoxicity of various derivatives of this compound against different cancer cell lines. The results indicated that modifications to the phenyl ring significantly influenced the cytotoxicity profiles, with certain derivatives showing enhanced activity compared to the parent compound .

Antioxidant Screening

In another study, the antioxidant potential of this compound was assessed using the DPPH radical scavenging method. Results showed that it exhibited antioxidant activity superior to ascorbic acid, indicating its potential utility in preventing oxidative stress-related diseases .

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